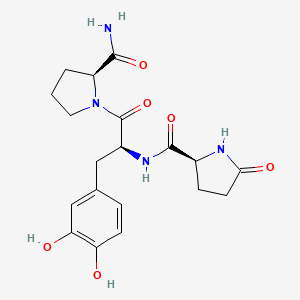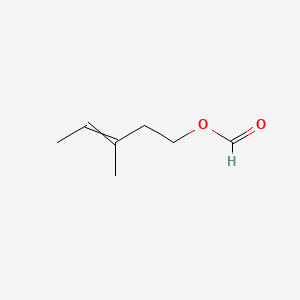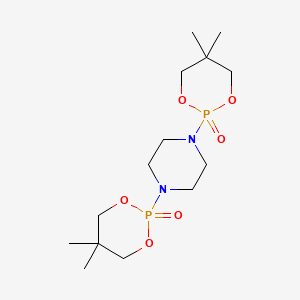
Benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains sulfonic acid groups, which enhance its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- typically involves a multi-step process:
Diazotization: The starting material, an aromatic amine, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid or oleum to introduce the sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group (N=N) is converted to other functional groups.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Amines are the primary products.
Substitution: Depending on the reagent, products can include halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Dye and Pigment Industry: The compound is used as a dye intermediate due to its vivid color properties.
Analytical Chemistry: It can be used as a reagent for detecting the presence of certain ions or compounds.
Biology and Medicine
Biological Staining: The compound can be used to stain biological tissues for microscopic examination.
Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs with specific therapeutic properties.
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological tissues or industrial materials effectively. The exact molecular pathways involved depend on the specific application, such as binding to proteins in biological staining or interacting with fibers in textile dyeing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-((4-aminophenyl)azo)-: Another azo compound with similar dyeing properties.
Benzenesulfonic acid, 2-((4-(dimethylamino)phenyl)azo)-: Known for its use in analytical chemistry.
Uniqueness
The unique combination of the ethyl(phenylmethyl)amino group and the 4-methylphenylsulfonyl group in benzenesulfonic acid, 3-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-4-((4-methylphenyl)sulfonyl)- provides distinct solubility and reactivity characteristics, making it particularly valuable in specific industrial and research applications.
Propriétés
Numéro CAS |
68400-40-8 |
|---|---|
Formule moléculaire |
C28H27N3O5S2 |
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
3-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-4-(4-methylphenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C28H27N3O5S2/c1-3-31(20-22-7-5-4-6-8-22)24-13-11-23(12-14-24)29-30-27-19-26(38(34,35)36)17-18-28(27)37(32,33)25-15-9-21(2)10-16-25/h4-19H,3,20H2,1-2H3,(H,34,35,36) |
Clé InChI |
IJJGDLXWIBIJMW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)



![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)

![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)


